N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide -

N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-4368141
CAS Number:
Molecular Formula: C20H17ClN2O3S
Molecular Weight: 400.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Thromboxane A2 receptor antagonists []: (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid and its derivatives, structurally similar to the compound , have shown potent activity as thromboxane A2 receptor antagonists and could be explored further for potential therapeutic applications.
  • Neuroleptic agents [, ]: Benzamide derivatives, particularly those containing a pyrrolidine ring, have been investigated for their neuroleptic activity. For example, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) demonstrated high affinity for dopamine D3 and D4 receptors and potent antipsychotic activity.
  • Gastrokinetic agents [, , ]: Substituted benzamides have been extensively studied for their gastrokinetic properties. Compounds like 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides exhibited potent in vivo gastric emptying activity.
  • Anti-inflammatory and analgesic agents []: N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist, showed promising results in preclinical models of pain and inflammation, suggesting the potential therapeutic application of similar compounds.
  • PD-L1 inhibitors []: Sulfonamide derivatives have emerged as potential immune checkpoint inhibitors. Notably, 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, a compound structurally related to the one being analyzed, demonstrated significant PD-L1 inhibitory activity in vitro.

1. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide []

  • Compound Description: This compound serves as a synthetic precursor to the target compound, N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide. It lacks the phenylsulfonyl moiety present in the target compound. []
  • Relevance: This compound highlights a key step in the synthesis of the target compound, where the introduction of the phenylsulfonyl group is crucial for achieving the desired structure and potentially influencing its biological activity. []

2. 4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582) []

  • Compound Description: D01-4582 is an α4β1 integrin antagonist studied for its pharmacokinetic variability, particularly in relation to albumin genetic polymorphisms. [, ] The compound exhibits notable interindividual variability in pharmacokinetics due to variations in plasma protein binding, specifically with albumin. [, ]
  • Relevance: While structurally distinct from N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, D01-4582 exemplifies the significance of understanding the impact of structural modifications on a compound's pharmacokinetic properties. This is particularly relevant in the context of drug development, where optimizing pharmacokinetic profiles is crucial for efficacy and safety. Furthermore, both compounds feature a 3-chloro-2-methylphenyl moiety, suggesting a potential shared pharmacophore. [, ]

3. N-Substituted-3-chloro-2-azetidinones [, ]

  • Compound Description: This refers to a class of compounds containing a β-lactam (azetidinone) ring system with various substituents. The specific compounds discussed in the research are investigated for their anthelmintic and anti-inflammatory properties. [, ]
  • Relevance: While the core structure differs significantly from N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, the exploration of N-substituted-3-chloro-2-azetidinones highlights the diversity of biological activities that can be achieved through structural modifications within a chemical class. This emphasizes the importance of exploring a range of structural variations when developing new drugs. [, ]

4. N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4- (methylamino)benzamide (YM-09151-2) [, ]

  • Compound Description: YM-09151-2 is a potent neuroleptic agent, exhibiting significant activity as a dopamine antagonist. It demonstrates a higher potency compared to haloperidol and metoclopramide. [] Research highlights its favorable antistereotypic activity to cataleptogenicity ratio, suggesting potential for therapeutic use with reduced side effects. [, ]
  • Relevance: This compound belongs to the benzamide class, similar to the target compound N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide. Both share a core benzamide structure with substitutions on the benzene ring and the amide nitrogen. Comparing their structures and activities offers insights into the structure-activity relationships within the benzamide class, potentially guiding the development of compounds with enhanced neuroleptic properties and reduced side effects. [, ]

5. (+/-)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1] hept-2-exo-yl]heptenoic acid (S-145) []

  • Compound Description: S-145 is a potent and selective thromboxane A2 (TxA2) receptor antagonist, exhibiting inhibitory activity against platelet aggregation and contraction of rat aorta. [] It acts by blocking the binding of TxA2 to its receptor, preventing the downstream signaling cascade responsible for platelet aggregation and vasoconstriction. []

Properties

Product Name

N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide

IUPAC Name

4-(benzenesulfonamido)-N-(3-chloro-2-methylphenyl)benzamide

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C20H17ClN2O3S/c1-14-18(21)8-5-9-19(14)22-20(24)15-10-12-16(13-11-15)23-27(25,26)17-6-3-2-4-7-17/h2-13,23H,1H3,(H,22,24)

InChI Key

PSVUHYOALNPQCD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.